Sulforaphene

Descripción general

Descripción

Sulforaphene (SRP) is the main isothiocyanate produced by myrosinase hydrolysis of glucoraphanin from Cruciferae plants . SRP has herbicidal, antimicrobial, antimutagenic, and metabolic activities, and especially an anticancer activity .

Molecular Structure Analysis

Sulforaphane is an isothiocyanate compound that has been derived from cruciferous vegetables . It is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase .Chemical Reactions Analysis

Sulforaphane is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase . Different strategies to inhibit the SRP degradation and increase the hydrolysis yield have been discussed in detail .Aplicaciones Científicas De Investigación

Cancer Prevention and Treatment

Sulforaphene has been associated with a reduction in cancer risk at several sites, including lung, bladder, breast, prostate, non-Hodgkin’s lymphoma, and colorectal cancers. It is believed to exert anti-cancer effects by modulating various molecular targets involved in cancer development .

Antioxidant Effects

It enhances the total antioxidant capacity of plasma and reduces oxidative stress indices, lipid peroxidation, and the oxidized LDL/LDL-cholesterol ratio .

Anti-Obesity

Sulforaphene is known to exert anti-obesity effects. Although specific mechanisms are not detailed in the search results, its inclusion in functional foods suggests a role in weight management .

Anti-Inflammatory

It has been shown to reduce serum high-sensitive C-reactive protein levels, indicating its potential use in controlling inflammation .

Diabetes Management

Sulforaphene may benefit the control of Type 2 Diabetes by influencing various metabolic pathways and has potential as a hypoglycemic drug .

Cardiovascular Health

Its effects on lipid profiles and oxidative stress suggest a role in promoting cardiovascular health .

Functional Foods and Clinical Medicine

Due to its various biological effects, sulforaphene is widely used in functional foods and clinical medicine to promote overall health .

Potential health benefits of sulforaphane: A review of the experimental… Plant sources, extraction techniques, analytical methods… A mechanistic overview of sulforaphane and its derivatives application… Plant sources, extraction techniques, analytical methods, bioactivity… A mechanistic overview of sulforaphane and its derivatives application… Plant sources, extraction techniques, analytical methods, bioactivity…

Mecanismo De Acción

Biochemical Pathways

Sulforaphane provides cancer protection through the alteration of various epigenetic and non-epigenetic pathways . It is a potent anticancer phytochemical that is safe to consume with minimal side effects . It can activate Nrf2 and HSF1 signaling pathways, induce the expression of phase II detoxification enzymes HO-1, NADPH, GST and HSP, thus regulating the concentration of oxidative stress ROS in vivo .

Pharmacokinetics

Sulforaphene is rapidly absorbed after oral administration, reaching peak concentration within one hour . Its half-life ranges from 1.77-1.9 hours in humans . It can cross the placental barrier, as evidenced by its detection in embryos . Sulforaphene undergoes complex metabolic pathways upon entering mammalian cells, and its pharmacokinetics have been extensively studied in both rodents and humans .

Action Environment

The structure of Sulforaphene is unstable and easily degradable, and its production is easily affected by temperature, pH, and enzyme activity . Therefore, environmental factors significantly influence the action, efficacy, and stability of Sulforaphene .

Safety and Hazards

Direcciones Futuras

Sulforaphane is a promising neuroprotective phytochemical which needs further human trials to evaluate its efficacy in preventing and decreasing the burden of many neurological diseases . It has been shown in numerous studies to be active against multiple cancer types including pancreatic, prostate, breast, lung, cervical, and colorectal cancers .

Propiedades

IUPAC Name |

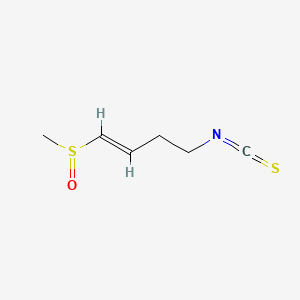

(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGJFQMGPDVOQE-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulforaphene | |

CAS RN |

592-95-0, 2404-46-8 | |

| Record name | Sulforaphen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(E)-Sulforaphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

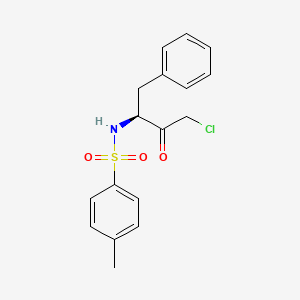

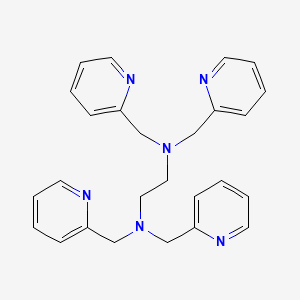

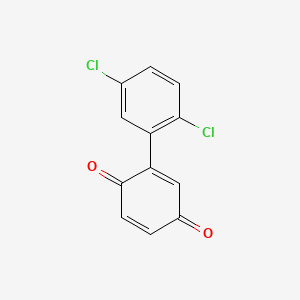

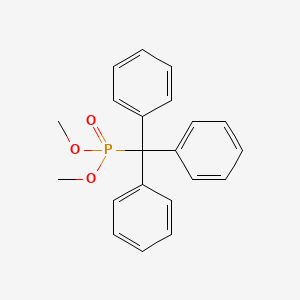

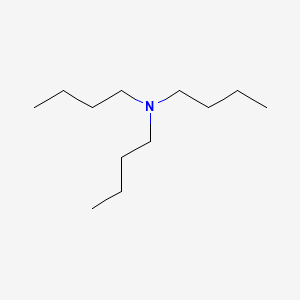

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)